molecular formula C28H32O14 B1206862 Isoswertisin 2''-rhamnoside CAS No. 64821-00-7

Isoswertisin 2''-rhamnoside

Cat. No.: B1206862
CAS No.: 64821-00-7
M. Wt: 592.5 g/mol
InChI Key: HFUYHHROXLKXRR-WBXLRLGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-O-methylvitexin 2''-O-alpha-L-rhamnoside is a derivative of vitexin having a alpha-L-rhamnosyl residue attached at the 2''-position of the glucitol moiety and a methyl group attached at the O-7 position of the chromene. It is a dihydroxyflavone, a monomethoxyflavone, a disaccharide derivative and a C-glycosyl compound. It derives from a vitexin. It is a conjugate acid of a 7-O-methylvitexin 2''-O-alpha-L-rhamnoside(1-).

Scientific Research Applications

Chemical Properties and Structure

Isoswertisin 2''-rhamnoside has a molecular formula of C28H32O14C_{28}H_{32}O_{14} and a molecular weight of approximately 592.55 g/mol. It is characterized by a dihydroxyflavone backbone with a rhamnoside moiety at the 2'' position, which enhances its solubility and bioactivity compared to other flavonoids. The unique structural features contribute to its distinct pharmacological profile, particularly in relation to oxidative stress and inflammation management .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It helps neutralize free radicals, thereby reducing oxidative stress, which is implicated in various chronic diseases. The compound's ability to scavenge reactive oxygen species (ROS) makes it a candidate for further exploration in oxidative stress-related conditions.

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes, suggesting potential applications in managing inflammatory diseases. This property could be beneficial in conditions such as arthritis or cardiovascular diseases where inflammation plays a critical role.

Cardiovascular Health

The compound shows promise in promoting cardiovascular health by inhibiting platelet aggregation, which may reduce the risk of thrombotic events. Its potential to improve endothelial function is also under investigation, indicating a multifaceted approach to cardiovascular disease management.

Nutraceuticals

Due to its antioxidant and anti-inflammatory properties, this compound is being explored as an ingredient in dietary supplements aimed at promoting overall health and preventing chronic diseases.

Pharmaceutical Development

The compound's biological activities position it as a potential lead compound for drug development targeting oxidative stress-related disorders and inflammatory conditions. Clinical studies are needed to validate these therapeutic claims.

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, a comparison with related flavonoids is useful:

Compound Name Structure Characteristics Unique Features
VitexinO-rhamnosyl derivative of apigeninKnown for significant antioxidant properties
IsovitexinSimilar glycosylation patternExhibits anti-inflammatory effects
IsoorientinO-rhamnosyl derivative of orientinDistinct effects on blood glucose regulation

This compound’s specific rhamnoside attachment at the 2'' position influences its solubility and biological activity compared to these other flavonoids.

Case Studies and Research Findings

Recent studies have focused on the pharmacological effects of this compound:

  • A study published in Frontiers in Pharmacology highlighted its potential antitumor activities alongside other flavonoids, suggesting that it may inhibit cancer cell proliferation through various mechanisms .
  • Another investigation revealed that this compound could mitigate oxidative damage in cellular models, reinforcing its role as an antioxidant agent.

Properties

CAS No.

64821-00-7

Molecular Formula

C28H32O14

Molecular Weight

592.5 g/mol

IUPAC Name

8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one

InChI

InChI=1S/C28H32O14/c1-10-20(33)22(35)24(37)28(39-10)42-27-23(36)21(34)17(9-29)41-26(27)19-16(38-2)8-14(32)18-13(31)7-15(40-25(18)19)11-3-5-12(30)6-4-11/h3-8,10,17,20-24,26-30,32-37H,9H2,1-2H3/t10-,17+,20-,21+,22+,23-,24+,26-,27+,28-/m0/s1

InChI Key

HFUYHHROXLKXRR-WBXLRLGPSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)OC)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)OC)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)OC)CO)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Bromotetradeca-2,5,8-triene
Isoswertisin 2''-rhamnoside
1-Bromotetradeca-2,5,8-triene
Isoswertisin 2''-rhamnoside
1-Bromotetradeca-2,5,8-triene
Isoswertisin 2''-rhamnoside
1-Bromotetradeca-2,5,8-triene
Isoswertisin 2''-rhamnoside
1-Bromotetradeca-2,5,8-triene
Isoswertisin 2''-rhamnoside
1-Bromotetradeca-2,5,8-triene
Isoswertisin 2''-rhamnoside

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